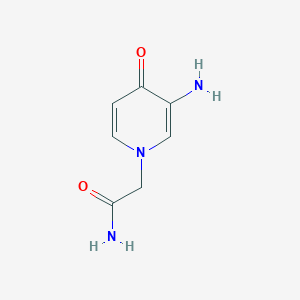
Methyl 2-(4-ethylcyclohexylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-ethylcyclohexylidene)acetate is an organic compound with the molecular formula C11H18O2 It is a derivative of cyclohexane, featuring an ethyl group and a methoxycarbonyl group attached to the cyclohexylidene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-(4-ethylcyclohexylidene)acetate can be synthesized through several methods. One common approach involves the esterification of 4-ethylcyclohexanone with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, with sulfuric acid or p-toluenesulfonic acid serving as the catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted esterification has also been explored, as it offers advantages such as reduced reaction times and improved energy efficiency. The optimization of reaction parameters, including catalyst concentration, temperature, and reaction time, is crucial for maximizing the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(4-ethylcyclohexylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxycarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted esters or other functionalized compounds.
Aplicaciones Científicas De Investigación
Methyl 2-(4-ethylcyclohexylidene)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving ester compounds.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological targets.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals due to its pleasant odor and chemical stability.
Mecanismo De Acción
The mechanism of action of methyl 2-(4-ethylcyclohexylidene)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which may then participate in further biochemical reactions. The compound’s reactivity and ability to form hydrogen bonds play a crucial role in its interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Methyl cyclohexylideneacetate: Similar structure but lacks the ethyl group.
Ethyl 2-(4-ethylcyclohexylidene)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-(4-methylcyclohexylidene)acetate: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
Methyl 2-(4-ethylcyclohexylidene)acetate is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. This structural variation can lead to differences in boiling points, solubility, and reactivity compared to its analogs. Additionally, the compound’s specific interactions with biological targets may differ, making it a valuable subject for further research.
Propiedades
Fórmula molecular |
C11H18O2 |
|---|---|
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
methyl 2-(4-ethylcyclohexylidene)acetate |
InChI |
InChI=1S/C11H18O2/c1-3-9-4-6-10(7-5-9)8-11(12)13-2/h8-9H,3-7H2,1-2H3 |
Clave InChI |
NIIGASPMBLVIOP-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(=CC(=O)OC)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-[(4-Chlorophenyl)sulfanyl]ethyl)(methyl)amine](/img/structure/B13301468.png)
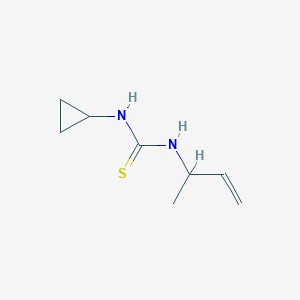
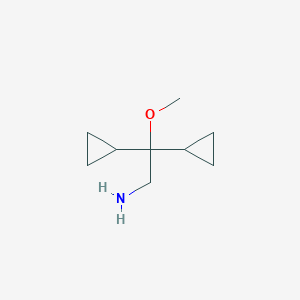
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate hydrochloride](/img/structure/B13301478.png)
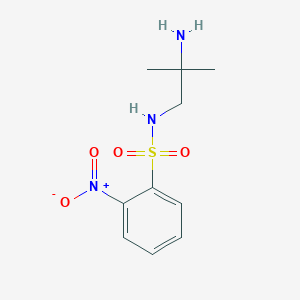

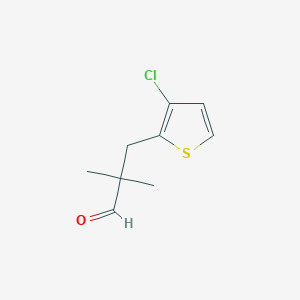

![2-Cyclobutylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13301510.png)

![2-[5-(4-Fluoro-phenyl)-isoxazol-3-yl]-ethylamine](/img/structure/B13301520.png)

